Pomalidomide-C6-PEG3-Butyl Iodide

Description

The exact mass of the compound Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]- is 685.18601 g/mol and the complexity rating of the compound is 888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pomalidomide-C6-PEG3-Butyl Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-C6-PEG3-Butyl Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

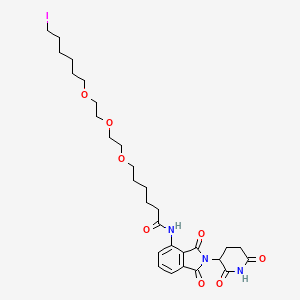

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-6-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40IN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUVZMTAVRENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40IN3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103959 |

Source

|

| Record name | Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-70-8 |

Source

|

| Record name | Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of Pomalidomide-C6-PEG3-Butyl Iodide

[1]

Chemical Identity & Core Properties[1][2][3][4][5][6]

This compound serves as a "building block" for PROTAC development, combining a Cereblon (CRBN) E3 ligase ligand with a chemically reactive alkyl iodide handle via a flexible PEG-alkyl linker.

| Property | Specification |

| Compound Name | Pomalidomide-C6-PEG3-Butyl Iodide |

| CAS Number | 1835705-70-8 |

| Molecular Formula | C₂₉H₄₀IN₃O₈ |

| Molecular Weight | 685.55 g/mol |

| IUPAC Name | N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-6-(2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)hexanamide |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water.[][2][3] |

| Appearance | Yellow to off-white solid. |

Structural Nomenclature Note

In commercial catalogs, this compound is frequently designated as "Pomalidomide-C6-PEG3-butyl iodide" or "Pomalidomide-6-2-2-6-I" .[4]

-

"C6" (Amide side): Refers to the hexanamide chain attached to the Pomalidomide aniline.

-

"PEG3": Often refers to the three ether oxygen atoms present in the linker chain (though chemically it contains two ethylene glycol units bridging two alkyl chains).

-

"Butyl" vs. "Hexyl": While the name "Butyl" is common in product listings, the molecular formula (C₂₉H₄₀IN₃O₈) and CAS (1835705-70-8) strictly correspond to a hexyl (C6) alkyl chain terminating in the iodide. Researchers should verify the chain length (C4 vs. C6) required for their specific ternary complex modeling, as the C6 variant is the standard commercial form under this CAS.

Molecular Structure & Connectivity

The molecule consists of three functional domains:[5]

-

Warhead (Ligand): Pomalidomide (targets E3 Ligase Cereblon).[6]

-

Linker: A composite aliphatic-PEG tether (Hexyl-PEG2-Hexyl) designed to provide solubility and flexibility.

-

Electrophile: Primary Alkyl Iodide (reactive handle for nucleophilic substitution).

Structural Diagram (Graphviz/DOT)

Caption: Logical connectivity of Pomalidomide-C6-PEG3-Butyl Iodide showing the flow from the E3 ligand to the reactive iodide handle.

Synthesis & Reactivity Profile

Mechanism of Action in Synthesis

The terminal alkyl iodide is a soft electrophile, making it highly susceptible to SN2 (Bimolecular Nucleophilic Substitution) reactions. It is designed to react with a target protein ligand bearing a nucleophile (e.g., amine, hydroxyl, or thiol).[7][2][3]

-

Leaving Group Ability: Iodide (I⁻) is an excellent leaving group due to its weak bond strength (C-I bond energy ~51 kcal/mol) and high polarizability.

-

Selectivity: Unlike acid chlorides or NHS esters, alkyl iodides are chemoselective for strong nucleophiles and can be used in the presence of other electrophiles if conditions are controlled.

Stability & Storage

-

Light Sensitivity: Alkyl iodides are photosensitive. Exposure to light can cause homolytic cleavage of the C-I bond, liberating free iodine (turning the solid purple/brown) and generating radical species.

-

Protocol: Store in amber vials wrapped in foil.

-

-

Temperature: Store at -20°C . Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

Experimental Protocol: Conjugation Workflow

This protocol outlines the standard procedure for coupling Pomalidomide-C6-PEG3-Butyl Iodide to a target ligand containing a secondary amine (common in kinase inhibitors).

Reagents

-

Linker: Pomalidomide-C6-PEG3-Butyl Iodide (1.0 equiv).

-

Nucleophile: Target Ligand-NH (1.0 - 1.2 equiv).

-

Base: Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equiv).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology

-

Preparation:

-

Dissolve the Target Ligand (Nucleophile) in anhydrous DMF (0.1 M concentration).

-

Add the Base (K₂CO₃ or DIPEA). Stir for 10 minutes at Room Temperature (RT) to deprotonate/activate the amine.

-

-

Coupling:

-

Add Pomalidomide-C6-PEG3-Butyl Iodide (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Note: Dropwise addition prevents high local concentrations that might favor side reactions.

-

-

Reaction:

-

Stir at 40–60°C for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the iodide starting material (MW 685.55) and the appearance of the product mass (MW = 685.55 - 127.9 [I] + MW_Ligand).

-

-

Work-up:

-

Dilute with water/brine and extract with Ethyl Acetate (if product is hydrophobic).

-

Alternatively, for polar PROTACs, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

-

Synthesis Workflow Diagram

Caption: Standard workflow for conjugating Pomalidomide-C6-PEG3-Butyl Iodide to a target ligand.

References

-

National Institutes of Health (NIH) . Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Available at: [Link]

Sources

- 2. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [sigmaaldrich.com]

- 3. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pomalidomide-C6-PEG1-C3-PEG1-butyl iodide = 95 1835705-76-4 [sigmaaldrich.com]

Technical Guide: Strategic Utilization of Pomalidomide-C6-PEG3-Butyl Iodide in PROTAC Design

The following technical guide details the strategic application, chemical mechanism, and experimental protocols for utilizing Pomalidomide-C6-PEG3-Butyl Iodide in the design of Proteolysis-Targeting Chimeras (PROTACs).

Executive Summary

Pomalidomide-C6-PEG3-Butyl Iodide (CAS: 1835705-70-8) represents a "linker-ready" E3 ligase ligand conjugate designed to accelerate the synthesis of heterobifunctional protein degraders. By combining the potent Cereblon (CRBN)-recruiting capability of pomalidomide with a hybrid hydrophobic/hydrophilic linker terminating in a reactive alkyl iodide, this molecule enables a streamlined, one-step conjugation to nucleophile-bearing target ligands. This guide provides a comprehensive workflow for researchers to integrate this building block into high-throughput PROTAC library generation.

Molecular Blueprint & Mechanism

The efficacy of a PROTAC relies heavily on the "Linkerology"—the precise chemical spacing and solubility profile between the target warhead and the E3 ligase. Pomalidomide-C6-PEG3-Butyl Iodide is engineered to address three critical design challenges: solubility , permeability , and steric freedom .

Structural Deconstruction

The molecule consists of three distinct functional domains:

| Domain | Chemical Component | Function |

| E3 Ligand Head | Pomalidomide (4-amino derivative) | Binds to the thalidomide-binding domain of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. |

| Hybrid Linker | C6 (Alkyl) + PEG3 (Polyethylene Glycol) | C6 Spacer: Provides a hydrophobic exit vector from the CRBN pocket, preventing steric clashes.PEG3: Enhances aqueous solubility and thermodynamic flexibility, allowing the PROTAC to adopt the necessary conformation for ternary complex formation. |

| Reactive Handle | Butyl Iodide (Alkyl Iodide) | A potent electrophile optimized for SN2 nucleophilic substitution reactions. Iodide is a superior leaving group compared to bromide or chloride, facilitating milder reaction conditions. |

Mechanism of Action (The Ternary Complex)

Upon conjugation to a target protein ligand, the resulting PROTAC functions as a molecular bridge. The Pomalidomide moiety recruits CRBN, while the target ligand binds the Protein of Interest (POI).[1] The linker (C6-PEG3-Butyl) dictates the spatial proximity. If the geometry is correct, the E3 ligase ubiquitinates surface lysines on the POI, marking it for proteasomal degradation.

Figure 1: Logic flow of the PROTAC Ternary Complex. The Linker serves as the critical structural bridge facilitating the transfer of Ubiquitin to the Target Protein.

Experimental Protocol: One-Step PROTAC Synthesis

This protocol describes the conjugation of Pomalidomide-C6-PEG3-Butyl Iodide to a target ligand containing a primary/secondary amine or a phenolic hydroxyl group via nucleophilic substitution.

Materials Required

-

Reagent A: Target Ligand (must contain an accessible nucleophile: -NH₂, -NHR, or -OH).

-

Reagent B: Pomalidomide-C6-PEG3-Butyl Iodide (Store at -20°C, protect from light).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for phenols; DIPEA for amines.

-

Solvent: Anhydrous DMF or DMSO.

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate reaction if using a bromide analog (not needed here as Iodide is already present).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve 1.0 equivalent of the Target Ligand (Reagent A) in anhydrous DMF (Concentration: 0.1 M).

-

Add 2.0–3.0 equivalents of the Base (e.g., anhydrous K₂CO₃).

-

Expert Note: For phenolic nucleophiles, Cs₂CO₃ is often superior due to the "cesium effect" which enhances solubility and nucleophilicity in organic solvents.

-

-

Stir the mixture at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the nucleophile.

Step 2: Conjugation (Alkylation)

-

Add 1.1–1.2 equivalents of Pomalidomide-C6-PEG3-Butyl Iodide (Reagent B) to the reaction vial.

-

Critical: The iodide is light-sensitive. Wrap the reaction vial in aluminum foil.

-

-

Heat the reaction to 40–60°C .

-

Caution: Avoid temperatures >80°C to prevent degradation of the pomalidomide glutarimide ring (hydrolysis).

-

-

Monitor the reaction via LC-MS every 2 hours.

-

Success Indicator: Disappearance of the Target Ligand mass and appearance of the Product mass [M + Linker-Pom]⁺.

-

Step 3: Work-up and Purification

-

Once conversion is >90%, dilute the reaction mixture with ethyl acetate and wash with water/brine to remove DMF and inorganic salts.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: Isolate the final PROTAC using Preparative HPLC (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Note: Avoid TFA if the target ligand is acid-sensitive; Formic Acid is gentler.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for generating PROTACs using the alkyl iodide building block.

Validation & Characterization

Trustworthiness in PROTAC development requires rigorous validation of both the chemical structure and biological function.

Chemical Validation (QC)

| Assay | Purpose | Acceptance Criteria |

| LC-MS | Confirm Molecular Weight | Mass accuracy within ±0.5 Da. Single peak purity >95%. |

| 1H NMR | Verify Structure Integrity | Presence of characteristic glutarimide protons (δ ~11.0 ppm) and PEG linker protons (δ ~3.5-3.6 ppm). |

Biological Validation (Self-Validating System)

To prove the molecule acts as a PROTAC and not just an inhibitor, run the following controls:

-

DC50 Determination: Treat cells with increasing concentrations (e.g., 1 nM to 10 µM) for 24h. Perform Western Blot to determine the concentration required for 50% degradation.

-

The "Hook Effect" Check: At very high concentrations, PROTACs often lose efficacy due to the formation of binary complexes (dimers) rather than ternary complexes. A bell-shaped dose-response curve validates the PROTAC mechanism.

-

Competition Assay (Rescue): Co-treat cells with the PROTAC and an excess of free Pomalidomide. If degradation is blocked, it confirms the mechanism is CRBN-dependent.

Troubleshooting & Optimization

Issue: Low yield in conjugation.

-

Cause: The alkyl iodide can degrade (liberate I2) if stored improperly or exposed to light.

-

Solution: Ensure the reagent is colorless or pale yellow. If brown/purple, wash with sodium thiosulfate before use or purchase fresh stock.

-

Alternative: If the target nucleophile is weak (e.g., an aniline), add a catalytic amount of NaI or switch to a stronger base like NaH (requires strict anhydrous conditions).

Issue: Poor Solubility of Final PROTAC.

-

Cause: The target ligand + pomalidomide might be too lipophilic.

-

Solution: The PEG3 linker is designed to help, but if insufficient, consider an analog with a longer PEG chain (e.g., PEG5 or PEG6) to improve the physicochemical profile.

References

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Strategies for Protein Degradation. Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. Pomalidomide-C6-PEG3-butyl iodide Product Specification & CAS 1835705-70-8. Link

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising strategy for the development of targeted therapy drugs. EBioMedicine. Link

-

Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link

Sources

Engineering Cereblon-Recruiting PROTACs: The Biophysics and Linkerology of PEG Chains

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. The majority of clinical-stage PROTACs utilize Cereblon (CRBN) as the E3 ligase recruiter. However, the success of a bivalent degrader relies heavily on its linker. Polyethylene glycol (PEG) linkers have emerged as the gold standard due to their tunable flexibility, aqueous solubility, and unique thermodynamic properties.

As a Senior Application Scientist in TPD, I have observed that linker design is not merely a structural bridge; it is the thermodynamic engine of the ternary complex. This whitepaper provides an in-depth mechanistic analysis of CRBN-recruiting PEG linkers, detailing the causality behind their physicochemical behavior, step-by-step synthesis protocols, and biophysical validation workflows.

Mechanistic Rationale: The Biophysics of PEGylated CRBN PROTACs

The Thermodynamics of Ternary Complex Formation

The fundamental mechanism of a PROTAC is driven by the formation of a ternary complex: Protein of Interest (POI) – PROTAC – E3 Ligase. The stability of this complex is governed by cooperativity—the energetic difference between the ternary complex and the sum of its binary interactions[1].

When rigid linkers are employed, the PROTAC often suffers a severe entropic penalty. It must adopt a high-energy conformation to satisfy the geometric constraints of both the POI and CRBN. In contrast, flexible PEG linkers exhibit a highly favorable enthalpy gain (

Mechanism of PROTAC-mediated targeted protein degradation via CRBN.

The "Chameleonic" Nature of PEG Linkers

A major hurdle in PROTAC development is their violation of Lipinski's Rule of Five (bRo5), often possessing molecular weights >800 Da and high Topological Polar Surface Areas (TPSA)[3]. Paradoxically, adding a flexible, oxygen-rich PEG chain can improve cell permeability[4].

This is due to the chameleonic properties of PEG chains driven by the gauche effect[4],[5]. In aqueous environments (e.g., blood plasma, cytosol), the PEG linker adopts an extended, polar conformation to maximize solubility. However, upon encountering the hydrophobic lipid bilayer of a cell membrane, the PEG chain folds onto itself. This folding is stabilized by intramolecular hydrogen bonds (IMHBs), effectively shielding the polar surface area from the lipophilic environment and facilitating passive diffusion[4],[3],[5].

Linkerology: Design and Synthesis Strategies

PEG Length Optimization

The length of the PEG linker dictates the spatial distance between the POI and CRBN. If the linker is too short (e.g., 1-2 PEG units), the proteins experience severe steric clashes, leading to negative cooperativity and a failure to form the ternary complex[6]. Conversely, an excessively long linker prevents the necessary proximity for the E2 ligase to transfer ubiquitin to the POI, leading to a pronounced "hook effect" where binary complexes dominate over the ternary state.

Logical framework for optimizing PEG linker length in CRBN PROTACs.

Quantitative Data: PEG Linker Properties

To guide your library design, the following table summarizes the quantitative and qualitative impacts of varying PEG chain lengths in CRBN PROTACs.

| Linker Type | Atom Count | Flexibility | Aqueous Solubility | Chameleonic Potential | Ternary Complex Impact |

| PEG 1-2 | 4 - 7 | Low | Moderate | Low | High risk of steric clashes; poor degradation[6]. |

| PEG 3-5 | 10 - 16 | High | High | High | Optimal proximity; strong cooperativity and folding[5]. |

| PEG 6+ | > 19 | Very High | Very High | Moderate | Loss of proximity; high entropic penalty upon binding. |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to ensure reproducible results.

Protocol 1: Modular Synthesis of a CRBN-PEG-Target PROTAC via CuAAC

Click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) is the preferred method for rapid PROTAC library generation due to its bio-orthogonality and high yield[7].

Objective: Synthesize a target-degrading PROTAC using a commercially available Pomalidomide-PEG5-Azide building block[7]. Self-Validation Check: The use of LC-MS tracking ensures that the reduction of the azide peak directly correlates with the emergence of the triazole-linked PROTAC mass.

-

Reagent Preparation: Dissolve the Alkyne-functionalized POI ligand (1.0 equiv, 0.1 mmol) and Pomalidomide-PEG5-Azide (1.0 equiv, 0.1 mmol) in 2 mL of a tert-butanol/water mixture (1:1 v/v). Causality: The 1:1 solvent ratio ensures solubility of both the lipophilic warhead and the hydrophilic PEG chain.

-

Catalyst Addition: Add Copper(II) sulfate pentahydrate (

, 0.1 equiv) followed by sodium ascorbate (0.2 equiv). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative degradation of the ligands. -

Reaction & Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting material peaks disappear and the target

[M+H]+ is dominant. -

Purification: Dilute with water and extract with Ethyl Acetate (3x). Dry the organic layer over

, concentrate under vacuum, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure PROTAC.

Protocol 2: Biophysical Validation via TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for quantifying ternary complex formation. It is highly sensitive and modular[8],[9].

Objective: Determine the maximal PROTAC efficacy concentration and the hook effect threshold. Self-Validation Check: TR-FRET calculates a ratio of acceptor to donor emission (665 nm / 615 nm). This internal ratiometric calculation normalizes data against well-to-well volume variations and compound autofluorescence, ensuring absolute trustworthiness of the binding curve[8].

Step-by-step workflow for the TR-FRET ternary complex formation assay.

-

Buffer Preparation: Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA. Causality: Tween-20 and BSA prevent non-specific binding of the highly lipophilic PROTACs to the plastic microplate walls.

-

Protein Master Mix: Prepare a solution containing Terbium (Tb)-labeled CRBN (donor, 2 nM final) and Alexa Fluor 647 (AF647)-labeled POI (acceptor, 10 nM final)[8].

-

Compound Titration: In a 384-well low-volume plate, dispense the PROTAC in a 12-point dose-response curve (e.g., 10 µM down to 1 pM, 1:3 serial dilutions) using an acoustic liquid handler.

-

Incubation: Add 10 µL of the Protein Master Mix to each well. Seal the plate and incubate at room temperature for 2 hours to allow the ternary complex to reach thermodynamic equilibrium[9].

-

Readout: Read the plate on a TR-FRET compatible microplate reader. Excite the Tb-donor at 337 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor). Plot the 665/615 ratio against the PROTAC concentration to generate a bell-shaped curve, revealing the optimal degradation concentration and the onset of the hook effect[8].

Conclusion

The integration of PEG chains into CRBN-recruiting PROTACs is a masterclass in balancing biophysics and pharmacology. By leveraging the favorable enthalpy of flexible linkers and the chameleonic membrane-permeability of the gauche effect, drug developers can push bivalent degraders beyond the Rule of Five. Rigorous optimization of PEG length, coupled with robust TR-FRET validation, remains the most reliable pathway to clinical success in targeted protein degradation.

References

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability Profile of Alkyl Iodide Functionalized Pomalidomide Linkers

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where every component—the warhead, the E3 ligase ligand, and the linker—plays a pivotal role in the final molecule's efficacy and safety. Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, is a cornerstone of modern PROTAC design.[][2][3] When functionalizing Pomalidomide, the choice of linker chemistry is critical. Among the various reactive functionalities used to conjugate the Pomalidomide moiety to a target-protein ligand, the alkyl iodide stands out for its high reactivity.

This guide provides a deep dive into the stability profile of alkyl iodide functionalized Pomalidomide linkers. We will move beyond simple descriptions to explore the underlying chemical principles that govern their stability, provide field-proven methodologies for their assessment, and offer insights into the causal relationships between chemical structure and degradation pathways. Our objective is to equip you with the expert knowledge required to navigate the inherent trade-offs of using this highly reactive, yet synthetically valuable, functional group.

The Chemical Dichotomy of Alkyl Iodides in PROTAC Linkers

The utility of an alkyl iodide in a Pomalidomide linker is a double-edged sword. Its value in synthesis is derived from the same chemical properties that create its liability in a biological system: the nature of the carbon-iodine (C-I) bond.

1.1. Synthetic Utility: A Highly Reactive Handle

The C-I bond is the longest and weakest among the carbon-halogen bonds. Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size, low charge density, and the fact that it is the conjugate base of a strong acid (HI).[4][5] This combination makes alkyl iodides highly susceptible to nucleophilic substitution reactions (SN2 and SN1), rendering them ideal electrophilic partners for coupling with nucleophilic sites on a warhead (e.g., amines, thiols, or hydroxyls) during PROTAC synthesis.[6][7] The reactivity trend for alkyl halides in such reactions is unequivocally I > Br > Cl > F.[4][5]

1.2. The Inherent Stability Challenge

This high reactivity, however, does not cease post-synthesis. Once incorporated into the final PROTAC molecule, the alkyl iodide linker is exposed to a complex biological milieu rich with potential nucleophiles and aqueous environments at varying pH levels. This environment can trigger degradation of the linker, leading to the cleavage of the PROTAC and a loss of its bifunctional activity. Understanding and quantifying this instability is therefore not an academic exercise but a critical step in drug development. Alkyl iodides are known to be the least stable of the alkyl halides and hydrolyze faster than their chloride or bromide counterparts.[7][8]

Primary Degradation Pathways and Influencing Factors

The degradation of an alkyl iodide linker attached to Pomalidomide is primarily governed by two mechanistic routes: nucleophilic substitution and elimination. The Pomalidomide scaffold itself, particularly the glutarimide ring, also has inherent hydrolytic liabilities that must be considered.[][10]

Nucleophilic Substitution (SN1 and SN2)

This is the most probable degradation pathway in a biological system. The electrophilic carbon of the C-I bond is a prime target for endogenous nucleophiles.

-

SN2 Pathway: A bimolecular reaction favored by primary and secondary alkyl iodides. The rate is dependent on the concentration of both the PROTAC and the attacking nucleophile.[11] Common biological nucleophiles like glutathione (GSH), other thiols, and amines can readily attack the linker.

-

SN1 Pathway: A unimolecular reaction favored by tertiary and some secondary alkyl iodides, proceeding through a carbocation intermediate.[12] The rate is primarily dependent on the concentration of the PROTAC and is favored in polar, protic solvents like water.[11][12]

Elimination (E1 and E2)

While typically in competition with substitution, elimination reactions can also occur, leading to the formation of an alkene within the linker and cleavage of the molecule.[8] These pathways are favored by sterically hindered bases and certain solvent conditions.

Hydrolysis of the Pomalidomide Scaffold

Independent of the linker, the immunomodulatory imide drug (IMiD) core is susceptible to hydrolysis, particularly at the glutarimide and phthalimide rings, especially under acidic or basic conditions.[][10] This can lead to ring-opening, forming inactive acidic metabolites.

The interplay of these pathways is illustrated below.

Caption: Key degradation pathways for alkyl iodide functionalized Pomalidomide PROTACs.

Key Factors Influencing Stability

-

pH: Both acidic and basic conditions can accelerate the hydrolysis of the Pomalidomide core.[] The stability of the linker itself can also be pH-dependent, influencing the protonation state of nearby functional groups.

-

Presence of Nucleophiles: The concentration and reactivity of biological nucleophiles (e.g., thiols like glutathione) are major determinants of linker stability via the SN2 pathway.

-

Enzymatic Action: While the C-I bond is not a common substrate for metabolic enzymes, enzymatic degradation of other parts of the PROTAC molecule can occur, indirectly affecting stability measurements.

-

Temperature and Light: As with most chemical compounds, elevated temperatures can increase degradation rates. Photostability should also be assessed, as the phthalimide moiety is UV-active.[]

Experimental Assessment of Stability

A self-validating, multi-pronged approach is essential to build a comprehensive stability profile. This involves subjecting the molecule to stressed conditions to identify liabilities and then evaluating its stability in matrices that mimic physiological environments.

Forced Degradation Studies

This is the first line of investigation to rapidly identify the inherent vulnerabilities of the molecule. The goal is to induce 10-30% degradation to ensure that degradation products can be reliably detected and characterized by methods like LC-MS without completely destroying the parent molecule.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-24 hours | Pomalidomide scaffold hydrolysis (glutarimide ring) |

| Base Hydrolysis | 0.1 M NaOH, Room Temp, 1-8 hours | Pomalidomide scaffold hydrolysis, Linker Elimination (E2) |

| Oxidative Stress | 3% H₂O₂, Room Temp, 24 hours | Oxidation of electron-rich moieties (e.g., aniline) |

| Thermal Stress | 60-80°C in solution and as solid, 24-72 hours | General acceleration of all degradation pathways |

| Photostability | ICH Q1B guidelines (exposure to cool white & UV light) | Photolytic cleavage, degradation of phthalimide |

Protocol 1: General Workflow for Forced Degradation Analysis

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of the Pomalidomide-alkyl iodide linker conjugate in a suitable organic solvent (e.g., DMSO).

-

Incubation: For each condition (acid, base, oxidative), dilute the stock solution into the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~50 µg/mL. Prepare a control sample in parallel using the appropriate neutral buffer or water. Incubate all samples at the specified temperature.

-

Time Points: Withdraw aliquots at designated time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Immediately quench the reaction. For acid/base conditions, this involves neutralization with an equimolar amount of base/acid. All samples should be diluted with mobile phase to halt the reaction.

-

HPLC Analysis: Analyze all samples by a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[13][14] Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the t=0 sample.

-

LC-MS/MS Analysis: Analyze the most degraded samples using LC-MS/MS to obtain mass data for the new peaks observed in the HPLC chromatogram. This is crucial for identifying the structure of the degradation products and confirming the degradation pathway.

Stability in Biological Mimics

While forced degradation identifies worst-case scenarios, stability in physiologically relevant media is the true test.

Protocol 2: Plasma Stability Assessment

-

Matrix Preparation: Obtain plasma (e.g., human, mouse) and thaw at 37°C.

-

Incubation: Spike the Pomalidomide-linker conjugate into the plasma from a concentrated stock solution (final DMSO concentration should be <1%) to a final concentration of 1-5 µM.

-

Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

-

Protein Precipitation: Immediately add 3-4 volumes of ice-cold acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop any enzymatic activity.

-

Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the half-life (t₁/₂) of the compound in plasma.

A similar protocol can be adapted to assess stability in the presence of specific nucleophiles, such as by incubating the compound in a pH 7.4 phosphate buffer containing a physiological concentration of glutathione (~1-10 mM).

Interpreting the Data: Building a Stability Profile

The data from these experiments allow for the construction of a comprehensive stability profile.

Table 2: Hypothetical Stability Profile for a Pomalidomide-(CH₂)₃-I Linker Conjugate

| Condition | Metric | Result | Interpretation / Implication |

| 0.1 M HCl, 60°C | % Remaining @ 8h | 85% | Moderately stable to acid. Minor glutarimide hydrolysis likely. |

| 0.1 M NaOH, RT | % Remaining @ 2h | 40% | Highly labile to base. Significant scaffold hydrolysis and/or linker elimination. |

| pH 7.4 Buffer | Half-life (t₁/₂) | > 48 hours | Linker is stable to simple aqueous hydrolysis at physiological pH. |

| pH 7.4 Buffer + 5 mM GSH | Half-life (t₁/₂) | 3.5 hours | CRITICAL: Linker is highly susceptible to nucleophilic attack by thiols. This is a major liability. |

| Human Plasma | Half-life (t₁/₂) | 3.2 hours | Confirms the liability observed with GSH. Instability in circulation is expected. |

Expert Insights: The hypothetical data above paint a clear picture. While the linker is stable to simple hydrolysis (pH 7.4 buffer), it is rapidly degraded by nucleophiles like glutathione (GSH), which is confirmed by the short half-life in plasma. This molecule would likely have poor in vivo efficacy due to rapid cleavage before it can facilitate ternary complex formation. The choice of an alkyl iodide linker in this case has created a significant stability liability that would necessitate a redesign, perhaps substituting the iodide for a less reactive bromide or chloride, or changing the linker chemistry entirely to a more stable type, such as an alkyl ether.[15]

Conclusion and Strategic Outlook

The use of alkyl iodide functionalized Pomalidomide linkers presents a classic risk-reward scenario in drug development. The reward is the synthetic facility offered by a highly reactive electrophile. The risk is the profound instability that this same reactivity imparts to the final molecule in a biological environment.

A thorough and mechanistically-informed stability assessment is non-negotiable. By employing forced degradation studies to identify potential liabilities and confirming them in physiologically relevant media like plasma, researchers can make data-driven decisions. The key is to understand that stability is not a binary attribute but a quantifiable parameter that must be optimized. If an alkyl iodide proves too labile, the rational next step is to modulate the reactivity of the leaving group (I > Br > Cl) or to redesign the linker with more robust chemical bonds. This iterative process of design, synthesis, and stability testing is fundamental to developing potent and durable PROTAC therapeutics.

References

-

El-Gamal, M. I., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry. [Link]

-

Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]

-

Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021 Abstract. [Link]

-

Burger, J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]

-

PatSnap. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses. PatSnap Eureka Blog. [Link]

-

FlexiPrep. Alkyl Iodide. [Link]

- Anonymous. Alkyl Iodide. Source Not Specified.

-

Mares, A., et al. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of Medicinal Chemistry. [Link]

-

Kamble, N., & Chabukswar, A. R. (2022). Analytical Method Development and Validation for the Test Related Substances of Pomalidomide in Pomalidomide Capsules. International Journal of Innovative Science and Research Technology. [Link]

-

Chamberlain, P. P., & Hamann, L. G. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Biochemical Society Transactions. [Link]

-

Pitre, S. P., et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Chemical Communications. [Link]

-

Pace, S., et al. (2021). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. Molecules. [Link]

-

Roosen, P. C., & Weïwer, M. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. [Link]

-

Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]

-

Anonymous. (2022). Development and Validation of Stability Indicating RP- UPLC Method for the Estimation of Pomalidomide in Bulk and Pharmaceutical. YMER. [Link]

-

BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

Anonymous. (2019). A Validated Stability Indicating RP-HPLC Method Development for The Estimation of Pomalidomide In Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]

-

Pitre, S. P., et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. RSC Publishing. [Link]

-

Schiemer, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Ward, C. C., et al. (2020). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry. [Link]

-

Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. [Link]

-

ResearchGate. (2025). Degradation of validated pomalidomide-sensitive ZF degrons induced by pomalidomide analogs. [Link]

-

Dale, B., et al. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry. [Link]

- Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Source Not Specified.

-

Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Structures of pomalidomide (A), 4‐hydroxythalidomide (B), alkyl‐based thalidomide (C), and lenalidomide (D). [Link]

- Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Source Not Specified.

-

Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

-

Chemistry Steps. (2024). The SN1 Reaction of Alkyl Halides with Water. [Link]

Sources

- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 7. flexiprep.com [flexiprep.com]

- 8. byjus.com [byjus.com]

- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brainkart.com [brainkart.com]

- 12. Alkyl Halide Reactivity [organicavirtuale.altervista.org]

- 13. ijisrt.com [ijisrt.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Pomalidomide-based building blocks for targeted protein degradation

Engineering Pomalidomide-Based Building Blocks for Targeted Protein Degradation: A Structural and Synthetic Guide

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven target elimination. Central to this modality is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). Among CRBN ligands, the immunomodulatory drug (IMiD) pomalidomide serves as an optimal anchor due to its high cellular stability, well-defined binding kinetics, and synthetic versatility. This technical guide provides a rigorous structural and synthetic framework for designing, optimizing, and assembling pomalidomide-based degraders.

Mechanistic Causality of Pomalidomide-CRBN Engagement

Pomalidomide functions by hijacking the cell's natural ubiquitin-proteasome system (UPS). Mechanistically, the glutarimide ring of pomalidomide inserts deeply into the tri-tryptophan pocket of CRBN. Concurrently, the solvent-exposed phthalimide ring serves as the ideal vector for linker attachment without sterically clashing with the primary binding interface. This induced proximity between the E3 ligase and the targeted Protein of Interest (POI) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for rapid degradation by the 1[1].

Fig 1. Mechanistic pathway of pomalidomide-PROTAC targeted protein degradation.

Structure-Activity Relationship (SAR): Linker Attachment and Composition

The architectural design of the linker—specifically its attachment point on the pomalidomide scaffold and its atomic composition—dictates the thermodynamic stability of the ternary complex and the overall degradation efficiency.

Attachment Point Causality: Functionalization at the C4 position of the phthalimide ring is the gold standard in modern degrader design. Unlike simple thalidomide derivatives, C4-substituted pomalidomide exhibits superior stability against intracellular hydrolysis. Crucially, C4 attachment sterically prevents the2 (such as Ikaros and Aiolos), ensuring high target selectivity[2].

Linker Composition: The choice between alkyl chains and polyethylene glycol (PEG) units alters the PROTAC's physicochemical profile. While PEG linkers enhance aqueous solubility, excessive oxygen atoms can sometimes 3 depending on the target[3]. Alkyl linkers (C5-C7) provide rigidity that can stabilize specific ternary complex orientations.

Table 1: Quantitative SAR Comparison of Pomalidomide Linker Configurations

| Attachment Point | Linker Type | Typical Length | Hydrolytic Stability | Neosubstrate Degradation | Optimal Application Profile |

| C4-Phthalimide | Alkyl | 5–7 atoms | High | Minimal | Hydrophobic pockets, rigid targets |

| C4-Phthalimide | PEG | 2–4 units | High | Minimal | Enhanced solubility, flexible targets |

| C5-Phthalimide | Alkyl/PEG | Variable | Moderate | Moderate to High | Specific target orientations |

| N-Glutarimide | Any | N/A | Low | N/A | Not viable (disrupts CRBN binding) |

Advanced Synthetic Workflows for Pomalidomide Building Blocks

Historically, the synthesis of pomalidomide-linker conjugates relied on nucleophilic aromatic substitution (

Fig 2. Streamlined microwave-assisted synthesis workflow for pomalidomide building blocks.

Protocol 1: Microwave-Assisted Synthesis of Pomalidomide-C5-Azide

This self-validating protocol outlines the rapid generation of an azide-functionalized pomalidomide building block, primed for "click chemistry" assembly[1][4]. Causality Check: Microwave heating provides uniform thermal energy, accelerating the alkylation process while minimizing thermal degradation of the sensitive glutarimide ring. The subsequent aqueous workup inherently validates the reaction by precipitating unreacted inorganic salts.

-

Alkylation Setup : In a microwave-safe vial, dissolve pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium carbonate (

, 2.0 eq) as the base and 1,5-dibromopentane (3.0 eq) as the linker precursor. -

Microwave Irradiation : Seal the vial and subject to microwave irradiation at 80°C for 15 minutes.

-

Azidation : To the crude intermediate in the same vessel, add Sodium Azide (

, 3.0 eq). Irradiate again at 80°C for 10 minutes to convert the terminal bromide to an azide. -

Aqueous Workup : Cool the mixture to room temperature. Dilute with deionized water to precipitate inorganic salts. Extract the aqueous layer three times with Dichloromethane (DCM).

-

Validation & Purification : Wash the combined organic layers with saturated aqueous

and brine. Dry over anhydrous

Combinatorial PROTAC Assembly via Solid-Phase Synthesis

To rapidly screen PROTAC libraries, 5 using pomalidomide building blocks allows for the high-throughput generation of degraders[5]. Causality Check: Solid-phase methodology isolates the growing PROTAC chain on an insoluble resin. This allows researchers to drive the click reaction to absolute completion using an excess of the pomalidomide building block, as unreacted reagents are easily washed away, preventing complex byproduct formation.

Protocol 2: CuAAC-Mediated Solid-Phase PROTAC Synthesis

-

Resin Swelling : Swell the alkyne-functionalized POI-ligand resin (approx. 50 mg, loading 2.5 mmol/g) in DCM (2 mL) for 30 minutes to expose the reactive sites. Wash sequentially with DMF (3 × 2 mL).

-

Click Reaction Cocktail : Prepare a solution containing the synthesized Pomalidomide-C5-Azide (0.375 mmol), Copper(I) Iodide (CuI, 0.125 mmol) as the catalyst, and N,N-diisopropylethylamine (DIPEA, 0.75 mmol) in 2 mL of anhydrous DMF.

-

Conjugation : Add the cocktail to the swollen resin. Shake the suspension at room temperature for 24 hours to ensure complete triazole formation.

-

Cleavage and Recovery : Wash the resin thoroughly with DMF, MeOH, and DCM to remove all soluble catalysts and unreacted building blocks. Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM). Concentrate and precipitate in cold ether to yield the final degrader.

Conclusion

The strategic utilization of pomalidomide as a CRBN-recruiting anchor is foundational to modern PROTAC design. By strictly controlling the SAR of linker attachments—prioritizing C4 functionalization to ensure stability and prevent neosubstrate degradation—and leveraging advanced synthetic techniques like microwave-assisted and solid-phase synthesis, drug development professionals can rapidly iterate and optimize highly potent targeted protein degraders.

References

- Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development.

- Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Applic

- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC (NIH).

- Current strategies for the design of PROTAC linkers: a critical review. PMC (NIH).

- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Optimal Targeted Protein Degradation: The Strategic Advantages of PEG3 Linkers in Pomalidomide-Based PROTACs

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven degradation. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. While early designs often treated the linker as a passive tether, extensive structural and kinetic profiling has revealed that the linker is a dynamic participant in ternary complex formation. As a Senior Application Scientist specializing in targeted protein degradation, I have consistently observed that the choice of linker dictates the delicate balance between solubility, cell permeability, and degradation efficacy. This whitepaper provides an in-depth technical analysis of why the three-unit polyethylene glycol (PEG3) linker, when paired with the potent Cereblon (CRBN) ligand pomalidomide, represents a highly optimized standard for PROTAC development.

Fig 1. Mechanism of action for a Pomalidomide-PEG3 PROTAC mediating target ubiquitination.

The Chemical Physics of the Linker: Why PEG3?

The selection of a PEG3 linker over traditional alkyl chains or rigidified scaffolds is rooted in physical chemistry. Pomalidomide is a highly effective CRBN binder, offering superior degradation activity and the ability to overcome lenalidomide-resistant cellular contexts[1]. However, pomalidomide-based PROTACs are inherently large, hydrophobic molecules. The integration of a PEG3 linker resolves several critical bottlenecks:

-

Hydrophilicity and Solubility: Alkyl linkers exacerbate the lipophilicity of the PROTAC, often leading to aggregation in aqueous assays and poor pharmacokinetic profiles[2]. The oxygen atoms in the PEG3 backbone introduce critical hydrogen-bond acceptors, lowering the overall LogP and significantly enhancing aqueous solubility, which is vital for in vitro assays and bioavailability[2].

-

The Gauche Effect and Permeability: Counterintuitively, the hydrophilicity of PEG3 does not ruin cell permeability. Due to the "gauche effect," PEG chains tend to adopt folded, compact conformations in lipophilic environments like cell membranes[2]. This folding shields the polar surface area of the PROTAC, facilitating passive membrane diffusion[2].

-

Ternary Complex Thermodynamics: The PEG3 length provides sufficient spatial separation to prevent steric clashing between the target protein of interest (POI) and the CRBN E3 ligase, while being short enough to minimize the entropic penalty associated with organizing a highly flexible chain into a productive ternary complex.

Table 1: Comparative Physicochemical Properties of PROTAC Linkers

| Linker Type | Hydrophilicity (LogP Impact) | Conformational Flexibility | Cell Permeability Impact | Entropic Penalty (Ternary Complex) |

| Alkyl Chain (C4-C8) | Highly Lipophilic (Increases LogP) | High (Extended conformations) | Variable (Prone to lipid trapping) | High |

| PEG3 | Hydrophilic (Decreases LogP) | High (Gauche folded conformations) | Excellent (Shields polar surface) | Moderate |

| Rigid (Alkynes/Rings) | Variable | Low (Pre-organized geometry) | Moderate | Low |

Causality in Experimental Design: Synthesizing Pomalidomide-PEG3 PROTACs

The synthesis of PROTACs must be modular to allow for rapid library generation and structure-activity relationship (SAR) profiling. Pomalidomide-PEG3-azide is a premier building block because it seamlessly integrates with copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[3].

Fig 2. Modular synthesis workflow for assembling Pomalidomide-PEG3 PROTACs via click chemistry.

Protocol 1: Microwave-Assisted Synthesis of Pomalidomide-PEG3-Azide

Causality: Traditional nucleophilic aromatic substitution (SNAr) to install linkers onto the fluorothalidomide/pomalidomide core via oil bath heating requires overnight reflux and often yields complex impurity profiles. Microwave-assisted synthesis (MAS) provides rapid, uniform dielectric heating, accelerating the reaction to 15 minutes and boosting yields by at least 14% while streamlining degrader development[4].

-

Reagent Assembly: In a microwave-safe vial, dissolve 4-fluorothalidomide (1.0 eq) and amino-PEG3-azide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the SNAr forward without competing with the amine nucleophile.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 90°C for 15 minutes[4].

-

Workup: Crash the product out by adding ice-cold water. Filter the resulting precipitate. The hydrophobicity of the pomalidomide core combined with the PEG chain allows for clean precipitation, avoiding aqueous emulsion issues.

Protocol 2: CuAAC "Click" Assembly of the Final PROTAC

Causality: CuAAC is chosen for its absolute regioselectivity (forming exclusively 1,4-disubstituted 1,2,3-triazoles) and its tolerance to moisture and oxygen, making it an ideal late-stage coupling strategy to assemble the target ligand and the E3 ligase ligand[3].

-

Reactant Mixing: Dissolve Pomalidomide-PEG3-azide (1.0 eq) and the alkyne-functionalized target warhead (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation In Situ: Add CuSO4·5H2O (0.1 eq) followed by sodium ascorbate (0.5 eq). Causality: Adding pre-formed Cu(I) salts often leads to oxidative degradation. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species directly in the reaction mixture, maintaining a continuous supply of active catalyst and preventing alkyne homocoupling.

-

Incubation and Purification: Stir at room temperature for 2-4 hours. Purify via preparative HPLC to isolate the final PEG3-PROTAC.

Evaluating Degradation Efficiency: A Self-Validating System

A successful PROTAC must not merely reduce protein levels; it must do so strictly via the Ubiquitin-Proteasome System (UPS). The following protocol establishes a self-validating loop to confirm the mechanism of action.

Protocol 3: In Vitro Target Degradation and Mechanistic Validation Assay

-

Cell Seeding: Seed the target cell line in 6-well plates and incubate overnight to ensure exponential growth phase.

-

Dose-Response Treatment: Treat cells with the Pomalidomide-PEG3 PROTAC at logarithmic concentrations (1 nM to 10 µM) for 24 hours. Causality: This establishes the DC50 (concentration at which 50% of the target is degraded) and identifies the "hook effect" (where high concentrations saturate both target and ligase independently, preventing ternary complex formation).

-

Mechanistic Control Arms (The Validation Step): In parallel wells, pre-treat cells for 2 hours with either:

-

MG132 (10 µM): A potent 26S proteasome inhibitor.

-

MLN4924 (1 µM): A NEDD8-activating enzyme (NAE) inhibitor. Causality: If the PROTAC functions correctly, MG132 will rescue the target protein from degradation, proving the loss is proteasome-dependent. MLN4924 prevents the neddylation of Cullin-4, inactivating the CRBN E3 ligase complex. Rescue by MLN4924 explicitly confirms that the degradation is CRBN-mediated, ruling out off-target proteolytic pathways or transcriptional downregulation.

-

-

Western Blot Analysis: Lyse cells in RIPA buffer, quantify protein via BCA assay, and resolve via SDS-PAGE. Probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)[2].

Case Studies: The Efficacy of PEG3 in Action

The strategic advantage of the PEG3 linker is validated across multiple difficult-to-drug targets. For instance, in the realm of cancer immunotherapy, a SHP2-targeting PROTAC (Compound 11) utilizing a pomalidomide-PEG3 architecture achieved a DC50 of 6.02 nM, significantly outperforming the parental allosteric inhibitor in suppressing leukemia cell viability[5]. Similarly, SNIPER(ABL)-39, a dasatinib-based PROTAC connected to an E3 ligand via a PEG3 linker, selectively degraded the BCR-ABL fusion protein (DC50 = 10.0 nM) without impacting off-target kinases, effectively suppressing the growth of Chronic Myeloid Leukemia (CML) cells[6].

Table 2: Efficacy Metrics of Pomalidomide-PEG3 PROTACs

| Target Protein | PROTAC Designation | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Reference |

| SHP2 | Compound 11 | Pomalidomide | PEG3 | 6.02 | >90% | [5] |

| BCR-ABL | SNIPER(ABL)-39 | Pomalidomide | PEG3 | 10.0 | >95% | [6] |

Conclusion

The engineering of a PROTAC is an exercise in molecular choreography. The linker is not merely a spacer; it is the structural determinant of the ternary complex. By leveraging the unique physicochemical properties of the PEG3 linker—specifically its optimal balance of hydrophilicity, gauche-effect permeability, and precise spatial geometry—paired with the robust CRBN recruitment of pomalidomide, researchers can systematically overcome the solubility and efficacy bottlenecks that plague early-stage degrader development.

References

1.3 - MedChemExpress 2.4 - Chemical Communications (RSC Publishing) 3. 2 - Benchchem 4.1 - Benchchem 5. 5 - PMC - NIH 6. 6 - PMC - NIH

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. PROTACs in cancer immunotherapy: a minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of Pomalidomide-C6-PEG3-Butyl Iodide

[1]

Executive Summary & Molecule Identity

Pomalidomide-C6-PEG3-Butyl Iodide (CAS: 1835705-70-8) is a heterobifunctional PROTAC® linker-ligand intermediate.[][2][3] It combines the Cereblon (CRBN) E3 ligase ligand Pomalidomide with a hydrophobic alkyl-PEG linker terminating in a reactive alkyl iodide handle.[][4]

This molecule serves as a critical electrophilic building block. It is designed to react with nucleophilic target protein ligands (containing amines, thiols, or hydroxyls) via SN2 substitution to generate a complete PROTAC molecule.

Physicochemical Profile

| Property | Specification |

| CAS Number | 1835705-70-8 |

| Molecular Formula | C₂₉H₄₀IN₃O₈ |

| Molecular Weight | 685.55 g/mol |

| Functional Handle | Alkyl Iodide (Electrophile) |

| E3 Ligand | Pomalidomide (Cereblon Binder) |

| Linker Composition | C6-PEG3-Alkyl (Hybrid Hydrophobic/Hydrophilic) |

| Predicted LogP | ~2.5 - 3.5 (Estimated) |

| Appearance | Yellow to off-white solid |

Solubility Characteristics

The solubility of Pomalidomide-C6-PEG3-Butyl Iodide is governed by the competing polarities of the phthalimide core (polar but rigid), the PEG chain (hydrophilic), and the alkyl iodide tail (hydrophobic).[]

Primary Solvent Systems

The compound exhibits high solubility in polar aprotic solvents , which are required for stock solution preparation and bioconjugation reactions.

-

DMSO (Dimethyl Sulfoxide): Recommended. Solubility

50 mg/mL.[5]-

Usage: Ideal for stock solutions (10–100 mM) and biological assays.

-

-

DMF (Dimethylformamide): High solubility.

-

Usage: Preferred for chemical synthesis (SN2 reactions) due to lower viscosity and ease of removal compared to DMSO.

-

-

DCM (Dichloromethane) / Chloroform: Moderate to High solubility.

-

Usage: Useful for chromatographic purification and transfer.

-

Aqueous & Protic Solubility[1]

-

Water/PBS: Insoluble / Poor. (< 0.1 mg/mL).

-

Mechanism:[] The lipophilic alkyl iodide tail and the aromatic pomalidomide core dominate the solvation energetics, preventing dissolution in pure aqueous media despite the PEG segment.[]

-

-

Ethanol/Methanol: Low to Moderate solubility.

-

Risk: Protic solvents can occasionally act as nucleophiles under high heat/basic conditions, potentially displacing the iodide (solvolysis), though this is slow without a catalyst.

-

Solubility Decision Matrix (Graphviz)

Figure 1: Solubility profile and solvent selection strategy.

Stability & Handling Protocols

The Alkyl Iodide moiety is the most sensitive component of this molecule.[] It is a good leaving group, making it susceptible to degradation if mishandled.

Critical Stability Factors

-

Light Sensitivity: Iodides are photosensitive. Exposure to light can cause homolytic cleavage of the C-I bond, releasing free iodine (turning the solid brown/purple) and generating radical species.[][6]

-

Protocol: Store in amber vials wrapped in foil. Minimize exposure to ambient light during weighing.

-

-

Hydrolysis Risk: While alkyl iodides are relatively stable to water at neutral pH, basic conditions will accelerate hydrolysis to the alcohol.

-

Protocol: Keep stock solutions anhydrous. Avoid basic aqueous buffers (pH > 8.0) for prolonged periods.[7]

-

-

Thermal Instability: High temperatures can accelerate elimination reactions (forming alkenes).

-

Protocol: Store solid at -20°C . Thaw stocks on ice.

-

Preparation of Stock Solutions

Objective: Prepare a 10 mM stock solution for biological assays or synthesis.

-

Calculate: For 1 mg of compound (MW 685.55), required volume =

of solvent. -

Solvent Choice: Use Anhydrous DMSO (Grade

99.9%). Moisture in DMSO can degrade the iodide over time. -

Dissolution:

-

Add DMSO to the vial.

-

Vortex gently for 30 seconds.

-

Note: If particulates persist, sonicate in a water bath (ambient temp) for < 2 minutes. Do not heat above 37°C.

-

-

Storage: Aliquot into single-use amber tubes. Store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.[]

Experimental Application: PROTAC Synthesis

This molecule is used to conjugate a Target Protein Ligand (with a nucleophile) to the Pomalidomide anchor.

Reaction Workflow

Mechanism: SN2 Nucleophilic Substitution. Reagents:

-

Electrophile: Pomalidomide-C6-PEG3-Butyl Iodide (1.0 eq).[]

-

Nucleophile: Target Ligand-NH₂ / -SH / -OH (1.0 - 1.2 eq).[]

-

Base: K₂CO₃ or DIPEA (2.0 - 3.0 eq) to scavenge HI.

-

Solvent: DMF or DMSO.

Synthesis Diagram (Graphviz)

Figure 2: Standard conjugation workflow using the alkyl iodide handle.

Troubleshooting Low Yields

-

Issue: Incomplete conversion.

-

Cause: Alkyl iodides are less reactive than acid chlorides but more reactive than bromides. Steric hindrance at the nucleophile can slow the reaction.

-

Solution: Add KI (Potassium Iodide) as a catalyst (Finkelstein condition logic) or switch to Cs₂CO₃ (Cesium Carbonate) for better solubility in DMF.

-

-

Issue: Degradation/Elimination.

-

Cause: Base is too strong or temperature too high, causing elimination of HI to form an alkene.

-

Solution: Use a milder base (e.g., NaHCO₃) or lower temperature (RT instead of 60°C).

-

References

-

Sigma-Aldrich. Pomalidomide-C6-PEG3-butyl iodide Product Datasheet (CAS 1835705-70-8).[][3][8] Accessed 2026.[9][10] Link

-

Santa Cruz Biotechnology. Pomalidomide-C6-PEG3-butyl iodide Biochemical Properties.[][11]Link[12]

-

MedChemExpress. PROTAC Linker Design and Solubility Characteristics.Link

-

Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for thalidomide analog specificity. Nature Structural & Molecular Biology. Link

Sources

- 2. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [sigmaaldrich.com]

- 3. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [sigmaaldrich.com]

- 4. Pomalidomide-C6-PEG1-C3-PEG1-butyl iodide = 95 1835705-76-4 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CAS 1835705-70-8 | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Pomalidomide-C6-PEG3-butyl iodide | CAS 1835705-70-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 2300178-66-7|Pomalidomide-C6-PEG3-Butyl Azide|BLD Pharm [bldpharm.com]

Engineering Proximity: Selection Criteria for Pomalidomide Alkyl-PEG Linkers in Targeted Protein Degradation

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm by enabling the catalytic destruction of disease-causing proteins[1]. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker[1]. Among the available E3 ligases, Cereblon (CRBN) is highly favored due to its ubiquitous expression and the availability of potent, modular ligands like Pomalidomide[].

However, the linker connecting the warhead to Pomalidomide is not merely a passive spatial bridge. It acts as a "conformational spring" that dictates the thermodynamic stability of the ternary complex (Target–PROTAC–CRBN), governs cellular permeability, and ultimately determines the degradation efficacy[]. This technical guide delineates the physicochemical causality and structural selection criteria for utilizing hybrid alkyl-PEG linkers conjugated to Pomalidomide.

Mechanistic Causality: The Pomalidomide Scaffold and Exit Vectors

Pomalidomide is an immunomodulatory imide drug (IMiD) characterized by two distinct chemical domains: the electron-rich glutarimide ring, which docks deeply into the tri-tryptophan pocket of CRBN, and the hydrophobic phthalimide ring, which remains solvent-exposed[].

The Importance of the Exit Vector: The attachment point of the linker on the phthalimide ring—termed the "exit vector"—is critical. Functionalization typically occurs at the C4 or C5 position. Empirical studies demonstrate that C5-substitution often yields superior degradation profiles compared to C4[3]. The causality lies in the spatial trajectory: C5 projects the linker more directly toward the solvent, minimizing steric clashes with the CRBN protein surface and allowing for a more unhindered approach of the target protein[3].

Why Alkyl-PEG Hybrids? The choice of linker composition is a delicate negotiation between solubility and permeability.

-

Pure Alkyl Linkers: Offer synthetic simplicity and conformational flexibility but are highly hydrophobic. They often lead to poor aqueous solubility (<1 mg/mL) and aggregation in biological media[3][4].

-

Pure Polyethylene Glycol (PEG) Linkers: Enhance aqueous solubility due to hydrophilic ether oxygens. However, excessive PEGylation drastically increases the Topological Polar Surface Area (TPSA) and flexibility, which can impede passive membrane diffusion and increase the entropic penalty of folding[3][5].

-

Alkyl-PEG Hybrids: By flanking a short PEG core with alkyl chains (e.g., AlkylC1-PEG3-AlkylC3), researchers can achieve an optimal partition coefficient (logP between 1.5–2.0). The alkyl segments shield the polar ether oxygens, facilitating membrane traversal, while the PEG core maintains sufficient solubility[4].

Fig 1: PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Selection Criteria for Alkyl-PEG Linkers

A. Linker Length and the "Hook Effect"

Linker length must precisely span the gap between the POI and CRBN to facilitate favorable protein-protein interactions (PPIs) without introducing excessive flexibility[6].

-

Steric Hindrance (Too Short): A linker lacking sufficient atom length will force the POI and CRBN into a strained geometry, causing steric clashes that prevent simultaneous binding[][3].

-

The Hook Effect (Too Long): An excessively long linker increases the entropic cost of freezing rotatable bonds. More critically, it allows the PROTAC to act as two independent molecules, promoting the formation of non-productive binary complexes (Target-PROTAC and PROTAC-CRBN) rather than the productive ternary complex. This manifests as the "hook effect," where degradation activity paradoxically drops at high PROTAC concentrations[5][7].

B. Quantitative Impact of Linker Composition

The following table synthesizes quantitative data regarding how different linker motifs impact the physicochemical properties and performance of Pomalidomide-based PROTACs.

| Linker Composition | Structural Flexibility | logP Impact | TPSA Impact | Cell Permeability | General Application / Outcome |

| Pure Alkyl (e.g., C6-C10) | High | High (~3.5) | Low | Low | Prone to aggregation; poor aqueous solubility; high tissue penetration but difficult to formulate[4]. |

| Pure PEG (e.g., PEG3-PEG6) | Very High | Low (<1.0) | High | Low | Excellent solubility (>10 mg/mL); poor membrane traversal due to high polarity[4][8]. |

| Alkyl-PEG Hybrid (e.g., C1-PEG3-C3) | Moderate | Optimal (1.5 - 2.0) | Moderate | High | Balances solubility and permeability; ideal for CRBN ternary complex stabilization[4]. |

| Rigidified Alkyl-PEG (w/ Piperazine) | Low | Moderate | Moderate | Moderate to High | Pre-organizes the PROTAC; reduces entropic penalty; enhances ternary stability[8]. |

Experimental Workflows and Self-Validating Protocols

To systematically optimize Pomalidomide alkyl-PEG linkers, researchers must employ robust, self-validating experimental workflows.

Protocol 1: Modular Synthesis via CuAAC (Click Chemistry)

The most efficient strategy for generating a library of linker lengths is utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][9].

Step-by-Step Methodology:

-

Preparation: Dissolve the alkyne-modified POI ligand (1.0 eq) and a library of Pomalidomide-C5-alkyl-PEG-azide linkers (1.05 eq) in a 1:1 mixture of tert-butanol and water (or DMF for highly hydrophobic warheads)[3].

-

Catalysis: Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) as the reducing agent to generate the active Cu(I) species[3].

-

Reaction: Stir at room temperature for 4–12 hours.

-

Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The protocol is self-validating when the distinct mass of the unreacted azide disappears and the exact mass of the triazole-linked PROTAC emerges.

-

Purification: Purify the resulting PROTAC via preparative HPLC to >95% purity to ensure unreacted Pomalidomide does not compete for CRBN in downstream assays[3].

Protocol 2: Live-Cell Validation of Ternary Complex Formation (NanoBRET)

Before assessing degradation, one must prove that the PROTAC successfully bridges the POI and CRBN inside a living cell. NanoBRET technology is the gold standard for this[10].

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding a NanoLuc®-POI fusion (energy donor) and a HaloTag®-CRBN fusion (energy acceptor) at a 1:100 ratio[10].

-

Proteasome Inhibition: Pre-treat the cells with 10 µM MG132 (a proteasome inhibitor) for 1 hour. Causality: This prevents the actual degradation of the POI, trapping the ternary complex so its formation can be quantified[10].

-

PROTAC Titration: Treat the cells with a titration series of the synthesized PROTACs (e.g., 0.1 nM to 10 µM) and add the NanoBRET fluorescent ligand.

-

Measurement: Read the bioluminescence resonance energy transfer (BRET) signal.

-

Self-Validation Checkpoint (Competition Assay): To validate that the BRET signal is exclusively driven by the PROTAC, run a parallel control where cells are pre-incubated with an excess of free Pomalidomide (100 µM). A complete ablation of the BRET signal confirms that the complex formation is strictly CRBN-dependent.

Fig 2: Iterative optimization workflow for Pomalidomide alkyl-PEG linker selection.

Conclusion

The design of Pomalidomide-based PROTACs requires a rigorous, biophysically grounded approach to linker selection. By utilizing hybrid alkyl-PEG linkers attached at the C5 position of the phthalimide ring, researchers can effectively navigate the complex interplay between ternary complex geometry, aqueous solubility, and cellular permeability. Adhering to systematic length titrations and self-validating cellular assays ensures the development of highly potent and selective degraders.

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide-O-amido-PEG4-propargyl | Benchchem [benchchem.com]

- 8. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | Benchchem [benchchem.com]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. Ternary Complex Formation [promega.com]